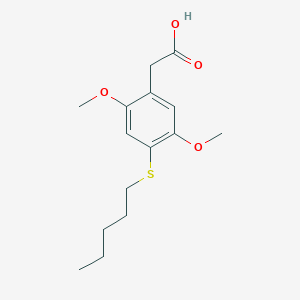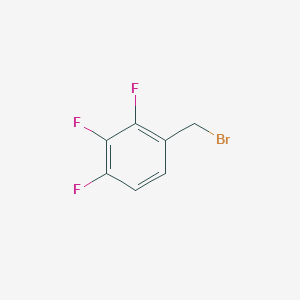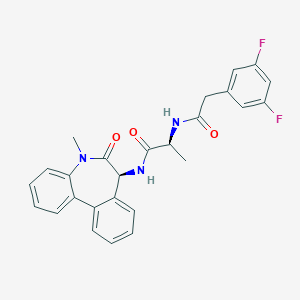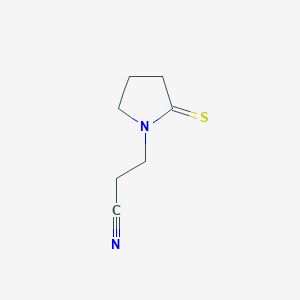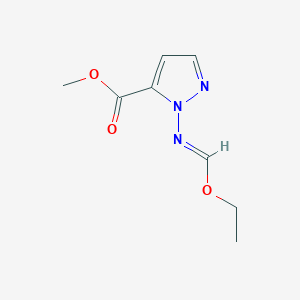
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate, commonly known as MEPC, is an organic compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPC belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.
Mechanism Of Action
The exact mechanism of action of MEPC is not fully understood. However, several studies have suggested that it may act through multiple pathways. MEPC has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in tumor growth and metastasis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, MEPC has been reported to activate the AMPK signaling pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical And Physiological Effects
MEPC has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. MEPC has also been found to increase the levels of glutathione, a potent antioxidant, in cells. Additionally, MEPC has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates.
Advantages And Limitations For Lab Experiments
MEPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent pharmacological properties. Moreover, MEPC has been found to be stable under various conditions, which makes it suitable for storage and transportation. However, there are also some limitations to using MEPC in lab experiments. For example, its solubility in water is relatively low, which may affect its bioavailability. Additionally, more studies are needed to investigate its potential toxicity and side effects.
Future Directions
There are several future directions for research on MEPC. One area of interest is the development of more potent and selective analogs of MEPC. Another area of research is the investigation of the molecular mechanisms underlying its pharmacological effects. Moreover, more studies are needed to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new drug delivery systems for MEPC may improve its bioavailability and efficacy.
Synthesis Methods
MEPC can be synthesized using a simple and efficient method. The synthesis involves the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield MEPC. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
MEPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MEPC has been reported to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. Additionally, MEPC has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
150017-65-5 |
|---|---|
Product Name |
(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate |
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 2-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-6-10-11-7(4-5-9-11)8(12)13-2/h4-6H,3H2,1-2H3/b10-6+ |
InChI Key |
OCMGUADAXLRPES-UXBLZVDNSA-N |
Isomeric SMILES |
CCO/C=N/N1C(=CC=N1)C(=O)OC |
SMILES |
CCOC=NN1C(=CC=N1)C(=O)OC |
Canonical SMILES |
CCOC=NN1C(=CC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
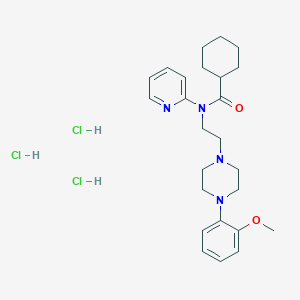
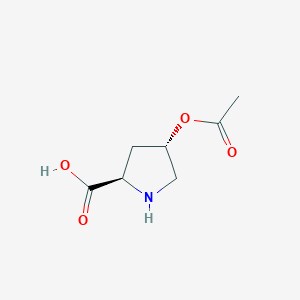
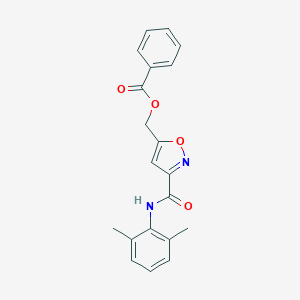
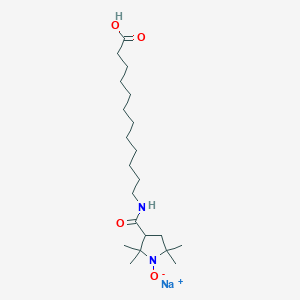
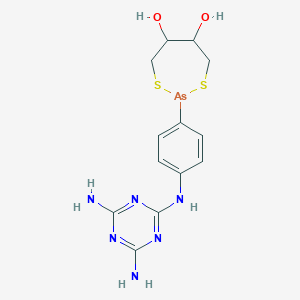
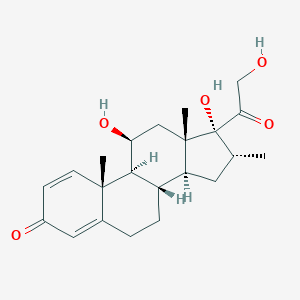
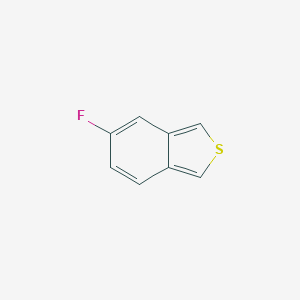
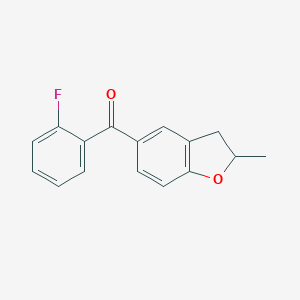
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
